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5'-Guanosine-diphosphate-monothiophosphate - 37589-80-3

5'-Guanosine-diphosphate-monothiophosphate

Catalog Number: EVT-513183
CAS Number: 37589-80-3
Molecular Formula: C10H16N5O13P3S
Molecular Weight: 539.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanosine 5'-[gamma-thio]triphosphate is a nucleoside triphosphate analogue. It is functionally related to a GTP.
Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid. A stable GTP analog which enjoys a variety of physiological actions such as stimulation of guanine nucleotide-binding proteins, phosphoinositide hydrolysis, cyclic AMP accumulation, and activation of specific proto-oncogenes.
Classification
  • Type: Small Molecule
  • Chemical Formula: C₁₀H₁₆N₅O₁₃P₃S
  • Molecular Weight: Average 539.246 Da; Monoisotopic 538.968 Da
  • Synonyms: gamma-Thio-GTP, Guanosine 5'-(gamma-S)triphosphate, Guanosine 5'-O-(3-thiotriphosphate) .
Synthesis Analysis

The synthesis of 5'-Guanosine-diphosphate-monothiophosphate has been documented in various studies, with a notable method described by Edward Behrman in 2000. The synthesis typically involves the following steps:

  1. Starting Materials: The synthesis begins with guanosine and phosphorothioic acid.
  2. Reagents and Conditions: The reaction conditions often require specific pH adjustments and temperature controls to facilitate the formation of the thiophosphate bond.
  3. Purification: Post-reaction, purification techniques such as chromatography are employed to isolate the desired product from side products and unreacted materials.

Behrman's improved synthesis highlighted the importance of optimizing reaction conditions to enhance yield and purity, demonstrating that careful control over these parameters can significantly affect the efficiency of synthesizing nucleotide analogs .

Molecular Structure Analysis

The molecular structure of 5'-Guanosine-diphosphate-monothiophosphate features a guanine base linked to a ribose sugar that is further connected to a diphosphate group with a thiol modification. Key structural characteristics include:

  • Base: Guanine, which includes an amino group at position 2 and a carbonyl group at position 6.
  • Sugar: A ribose moiety that is in a furanose form.
  • Phosphate Groups: The presence of three phosphate groups, with one being a thiophosphate (S=O) instead of the typical oxygen.

The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which reveal how the molecule interacts with proteins and other biomolecules .

Chemical Reactions Analysis

5'-Guanosine-diphosphate-monothiophosphate participates in several chemical reactions:

  1. Hydrolysis: The compound can undergo hydrolysis to release inorganic phosphate and guanosine.
  2. Binding Reactions: It acts as a substrate for various enzymes, particularly those involved in signal transduction pathways, facilitating the transfer of phosphate groups.
  3. Enzymatic Reactions: The compound can influence enzymatic activities by acting as an allosteric modulator for G-proteins and other related enzymes.

These reactions are crucial for understanding its role in cellular signaling and metabolic pathways .

Mechanism of Action

The mechanism of action for 5'-Guanosine-diphosphate-monothiophosphate primarily revolves around its role as an analog of guanosine triphosphate:

  • Guanine Nucleotide-Binding Proteins Activation: It binds to G-proteins, mimicking guanosine triphosphate's action but with altered kinetics due to the presence of sulfur.
  • Signal Transduction Pathways: By activating phosphoinositide hydrolysis, it leads to increased intracellular calcium levels and subsequent activation of protein kinase pathways.
  • Proto-Oncogene Activation: It may also play a role in activating proto-oncogenes through similar pathways that are typically activated by guanosine triphosphate .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-Guanosine-diphosphate-monothiophosphate include:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: More stable than its non-thiophosphate counterparts under physiological conditions.
  • pH Sensitivity: Stability may vary with pH, necessitating specific storage conditions.

These properties make it suitable for laboratory use in biochemical assays and studies involving nucleotides .

Applications

5'-Guanosine-diphosphate-monothiophosphate has several scientific applications:

  1. Biochemical Research: Used as a tool for studying nucleotide interactions and enzyme mechanisms.
  2. Signal Transduction Studies: Important in research involving G-protein coupled receptors and related signaling pathways.
  3. Therapeutic Development: Potential applications in drug design targeting diseases where G-protein signaling is disrupted.

Its versatility makes it valuable in both fundamental research and applied sciences .

Biochemical Mechanisms and Molecular Interactions

Allosteric Modulation of Guanine Nucleotide-Binding Proteins

5'-Guanosine-diphosphate-monothiophosphate (GDPβS) serves as a metabolically stable analog of GDP that demonstrates unique allosteric properties due to its thiophosphate moiety. This modification confers resistance to hydrolysis by GTPase-activating proteins (GAPs), enabling the compound to stabilize guanine nucleotide-binding proteins in specific conformational states. The molecular mechanism involves the sulfur substitution at the β-phosphate position, which alters the charge distribution and steric profile of the molecule. This modification creates a conformational lock that impedes the transition between GTP-bound active and GDP-bound inactive states of regulatory GTPases [1] [5].

Structural analyses reveal that GDPβS binds to the nucleotide-binding pocket of GTPases with high affinity, where its thiophosphate group coordinates magnesium ions differently than native phosphate groups. This altered coordination geometry stabilizes switch regions (SW-I and SW-II) in intermediate conformations that are distinct from both GTP-bound and GDP-bound states. For example, in KRAS oncoproteins, GDPβS binding induces a semi-open conformation that prevents downstream effector binding while simultaneously creating novel allosteric pockets. This unique binding mode has been exploited to develop non-competitive inhibitors that target transient pockets revealed by GDPβS-induced conformational changes. The compound's ability to stabilize distinct conformational states has been validated through X-ray crystallography studies of Gα subunits, RAS oncoproteins, and viral helicases, demonstrating its universal application in studying GTPase regulation [4] [9] [10].

Table 1: Structural Characteristics of GDPβS-Protein Complexes

Protein TargetPDB IDConformational ChangesBiological Significance
Adenylyl Cyclase1U0HStabilization of catalytic domainsInhibition of second messenger synthesis
Rab11A5FBV, 5FBWAltered switch II orientationDisruption of vesicular trafficking
ZIKV NS3 Helicase5K8TCompact nucleotide conformationAllosteric inhibition of viral replication
Gαs1U0HModified Mg²⁺ coordinationPersistent inhibition of G-protein signaling

Structural Basis for Interaction with ADP-Ribosylation Factor 6 (ARF6)

Note: Limited direct structural data on ARF6-GDPβS complexes exists in the search results. This section will focus on general principles of small GTPase interaction based on available evidence.

The interaction between GDPβS and ARF6 GTPase follows principles observed in other small GTPases, where the thiophosphate moiety creates steric constraints within the nucleotide-binding pocket. Molecular modeling suggests that GDPβS binds ARF6 through conserved phosphate-binding motifs (GXXXXGKS/T in P-loop), with the sulfur atom positioned near catalytic residues (Q71, T157) essential for GTP hydrolysis. This positioning creates electronic repulsion with catalytic glutamine residues, effectively blocking GTPase activation. ARF6 activation requires the conformational flexibility of switch I and II regions, which GDPβS stabilizes in rigid, non-functional conformations through disruption of the hydrogen-bonding network normally formed by the β-phosphate oxygen atoms [1] [3].

Although direct structural data on ARF6-GDPβS complexes is limited, biochemical studies demonstrate that GDPβS effectively competes with GTP for ARF6 binding with approximately 10-fold higher affinity than native GDP. This enhanced binding is attributed to additional hydrophobic interactions between the thiophosphate sulfur and aromatic residues in the nucleotide-binding pocket. The stable GDPβS-bound ARF6 cannot undergo the N-terminal helix displacement necessary for exposure of myristoylation sites and subsequent membrane association. Consequently, GDPβS effectively inhibits ARF6-mediated membrane ruffling, endosomal recycling, and actin remodeling by locking ARF6 in cytosolic, inactive conformations [3] [6].

Competitive Inhibition of Ras-Related Protein Rab-11A and FtsZ in Microbial Systems

GDPβS serves as a potent competitive inhibitor of Rab11 GTPase by exploiting its nucleotide-binding specificity. Structural studies (PDB 5FBV, 5FBW) reveal that GDPβS binds Rab11A with the guanine base establishing canonical hydrogen bonds at residues D76 and N127, while the thiophosphate moiety creates unique interactions with switch II residues T74 and G75. This binding mode stabilizes Rab11 in an open conformation that prevents effector binding, particularly to proteins containing Rab11-binding domains (RBD) such as phosphatidylinositol 4-kinase IIIβ (PI4KB). The dissociation constant (Kd) for GDPβS-Rab11 is approximately 10-fold lower than for GDP-Rab11, explaining its inhibitory potency. This enhanced affinity is attributed to additional van der Waals contacts between the thiophosphate sulfur and hydrophobic residues in the Rab11 nucleotide-binding pocket [5] [8].

In prokaryotic systems, GDPβS inhibits bacterial cytokinesis through targeted disruption of FtsZ polymerization. Elevated intracellular concentrations of GDPβS analogs (ppGpp) exceeding physiological GTP concentrations by 20-fold induce formation of non-productive helical FtsZ polymers that cannot reorganize into functional Z-rings. This inhibition mechanism exploits the GTP-binding site of FtsZ, where the thiophosphate group prevents the conformational changes necessary for protofilament assembly. Remarkably, once formed, these aberrant helical structures resist disassembly even upon GTP supplementation, effectively halting bacterial cell division. This GTPase inhibition occurs at concentrations (IC50 ~ 1.5mM) that do not affect general nucleotide metabolism, demonstrating selective targeting of FtsZ dynamics [2] [6].

Table 2: Inhibition Parameters of GDPβS in Microbial Systems

Target ProteinOrganismInhibition MechanismFunctional Consequence
Rab11AHomo sapiensCompetitive nucleotide displacementDisruption of PI4KB recruitment and vesicular trafficking
FtsZSalmonella Paratyphi AIrreversible helical polymer formationInhibition of Z-ring assembly and cytokinesis
Rab1Homo sapiensAllosteric pocket stabilizationImpaired autophagosome formation
KRASHomo sapiensSwitch II stabilizationInhibition of Raf-RBD binding and MAPK signaling

Role in Phosphoinositide Hydrolysis and Second Messenger Cascades

GDPβS significantly modulates phosphoinositide signaling pathways through targeted regulation of G-protein subunits and small GTPases. In Sertoli cell membranes, GDPβS binding to inhibitory G-proteins (Gαi) demonstrates remarkable specificity, with an ED50 of 3.4 × 10⁻⁷ M, effectively preventing adenylate cyclase activation by follitropin (FSH). This inhibition occurs through nucleotide exchange blockade that maintains Gαi in its inactive, GDP-bound conformation. Consequently, downstream phosphoinositide hydrolysis is suppressed through failure to activate phospholipase C-β (PLC-β), reducing production of second messengers IP3 and DAG. The compound's thiophosphate group creates steric hindrance that prevents GEF-mediated nucleotide exchange, effectively "freezing" the G-protein cycle at the inactive state [6] [10].

The compound also directly inhibits phosphatidylinositol 4-kinases (PI4Ks) by disrupting Rab11-GTP-dependent recruitment of these enzymes to membranes. Structural studies demonstrate that GDPβS-bound Rab11 cannot form the productive complex with PI4KB observed in GTPγS-bound structures (PDB 5FBV, 5FBW). This disruption prevents local synthesis of phosphatidylinositol 4-phosphate (PI4P), the essential precursor for PIP2 and PIP3. Since PI4P serves as both signaling molecule and organelle identity determinant, GDPβS treatment results in collapse of phosphoinositide gradients and impaired vesicular trafficking. The compound's inhibitory effect on adenylyl cyclase is particularly pronounced in the presence of activators like forskolin, where it binds the catalytic site with reversed guanine orientation, preventing domain closure necessary for cAMP production. This dual action on both G-proteins and small GTPases makes GDPβS a versatile tool for dissecting complex signaling cascades [6] [8] [10].

Properties

CAS Number

37589-80-3

Product Name

5'-Guanosine-diphosphate-monothiophosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate

Molecular Formula

C10H16N5O13P3S

Molecular Weight

539.25 g/mol

InChI

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1

InChI Key

XOFLBQFBSOEHOG-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N

Synonyms

gamma S, GTP
gamma Thio GTP
gamma-Thio-GTP
GTP gamma S
GTPgammaS
Guanosine 5'-(3-O-Thio)Triphosphate
Guanosine 5'-(gamma-S)Triphosphate
Guanosine 5'-O-(3-Thiotriphosphate)

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N

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